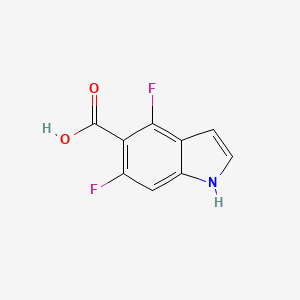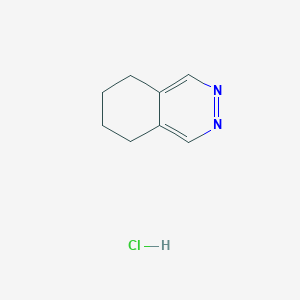
5,6,7,8-Tetrahydrophthalazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydrophthalazine hydrochloride: is a chemical compound with the molecular formula C_8H_11N_2Cl. It is a derivative of phthalazine, a bicyclic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of phthalazine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydrophthalazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with catalysts like Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH_3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: More saturated tetrahydrophthalazine compounds.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydrophthalazine hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Phthalazine: The parent compound, which is less saturated and has different reactivity.
Tetrahydrophthalazine: A more saturated derivative with similar but distinct chemical properties.
Hydrophthalazine: Another related compound with variations in hydrogenation levels.
Uniqueness: 5,6,7,8-Tetrahydrophthalazine hydrochloride is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance between reactivity and stability is required.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrophthalazine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h5-6H,1-4H2;1H |
Clave InChI |
GLJBAGJYSCHDMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CN=NC=C2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



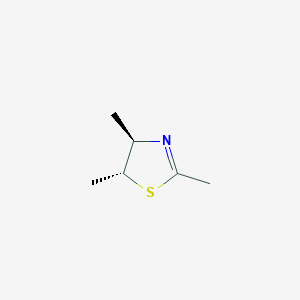
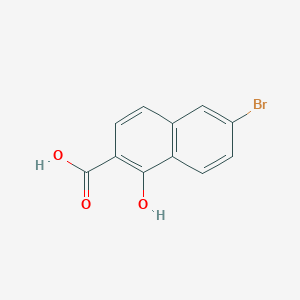
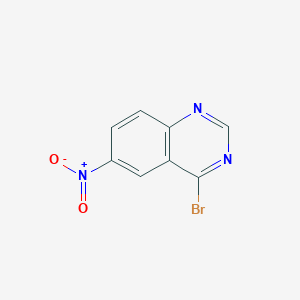
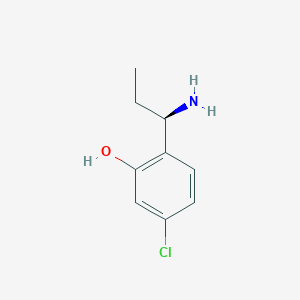
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
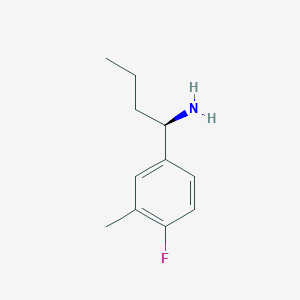
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
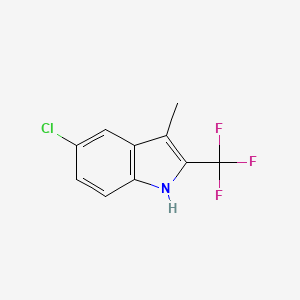
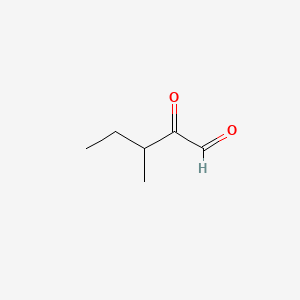
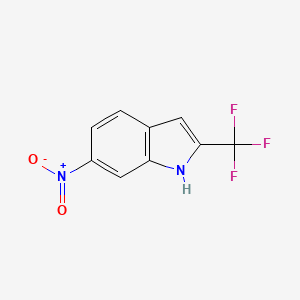
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
